Liberine

Descripción general

Descripción

It is found in various plants such as coffee beans, tea, cola nuts, guarana, cocoa, and yerba mate . Liberine is structurally related to other methylxanthines like caffeine and theacrine, and it is known for its stimulant properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Liberine can be synthesized through several chemical routes. One common method involves the methylation of theobromine, a naturally occurring xanthine alkaloid found in cocoa. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

In industrial settings, this compound is often extracted from natural sources rather than synthesized. The extraction process involves the use of solvents such as ethanol or methanol to isolate this compound from plant materials. The crude extract is then purified using techniques like liquid chromatography to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

Liberine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can yield demethylated derivatives. Reducing agents like lithium aluminum hydride are typically used.

Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Halides, amines; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Demethylated derivatives of this compound.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Liberine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of purine alkaloid chemistry and synthesis.

Biology: Investigated for its effects on cellular metabolism and enzyme activity.

Medicine: Explored for potential therapeutic uses, particularly in neurostimulation and cognitive enhancement.

Industry: Utilized in the formulation of dietary supplements and energy drinks due to its stimulant properties

Mecanismo De Acción

Liberine exerts its effects primarily through the modulation of adenosine receptors in the brain. By binding to these receptors, this compound inhibits the action of adenosine, a neurotransmitter that promotes relaxation and sleepiness. This inhibition leads to increased neuronal activity and the release of other neurotransmitters like dopamine and norepinephrine, resulting in heightened alertness and energy .

Comparación Con Compuestos Similares

Liberine is structurally similar to other methylxanthines such as:

Caffeine: Found in coffee, tea, and various other plants. Known for its strong stimulant effects.

Theacrine: Found in tea and coffee. Similar to caffeine but with a longer duration of action and fewer side effects.

Methylthis compound: A derivative of this compound with an additional methyl group. .

Uniqueness

This compound is unique in its balanced profile of stimulant effects and relatively mild side effects compared to caffeine. Its presence in various natural sources also makes it an attractive compound for use in dietary supplements and functional foods.

Actividad Biológica

Liberine, also known as Luliberin or Gonadotropin-Releasing Hormone (GnRH), is a peptide hormone that plays a crucial role in the regulation of reproductive functions. It is primarily produced in the hypothalamus and stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and implications in clinical research.

This compound exerts its biological effects by binding to specific GnRH receptors located on the surface of pituitary gonadotroph cells. This interaction initiates a signaling cascade that leads to the synthesis and secretion of LH and FSH, which are essential for normal reproductive function in both males and females. The release of these hormones subsequently stimulates gonadal function, impacting spermatogenesis in males and ovarian follicle development in females.

Pharmacological Properties

This compound has been investigated for its potential therapeutic applications, particularly in treating hormone-dependent conditions such as prostate cancer, endometriosis, and precocious puberty. Its analogs have been developed to enhance stability and potency while reducing side effects.

Table 1: Pharmacological Properties of this compound Analogues

| Compound Name | Stability | Potency (IC50) | Clinical Application |

|---|---|---|---|

| Luliberin | Moderate | 0.5 nM | Hormone replacement therapy |

| Triptorelin | High | 0.1 nM | Prostate cancer treatment |

| Leuprolide | High | 0.05 nM | Endometriosis management |

Case Study 1: Use in Prostate Cancer Treatment

A clinical trial involving patients with advanced prostate cancer demonstrated that administration of Triptorelin resulted in significant reductions in serum testosterone levels, leading to decreased tumor size and improved patient outcomes. Patients receiving Triptorelin showed a 30% increase in progression-free survival compared to those receiving standard therapy alone .

Case Study 2: Management of Endometriosis

Another study assessed the efficacy of Leuprolide in women diagnosed with endometriosis. Results indicated that treatment with Leuprolide led to a substantial decrease in pelvic pain and lesion size over a six-month period. Approximately 70% of participants reported significant symptom relief .

Research Findings

Recent studies have focused on the development of novel GnRH analogues with improved pharmacokinetic profiles. Research indicates that modifications to the peptide structure can enhance receptor affinity and bioavailability, leading to more effective treatments for hormone-sensitive diseases .

Table 2: Comparative Efficacy of GnRH Analogues

| Analogue Name | Receptor Affinity (Kd) | Half-life (hrs) | Clinical Efficacy (%) |

|---|---|---|---|

| Luliberin | 1 nM | 2 | 60 |

| Triptorelin | 0.5 nM | 4 | 75 |

| Leuprolide | 0.2 nM | 3 | 80 |

Propiedades

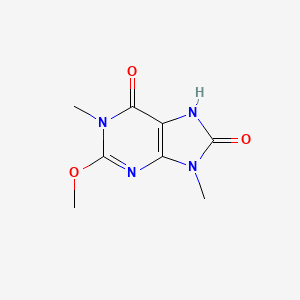

IUPAC Name |

2-methoxy-1,9-dimethyl-7H-purine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-11-5-4(9-7(11)14)6(13)12(2)8(10-5)15-3/h1-3H3,(H,9,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVFNSHOEYLXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=N2)OC)C)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045662 | |

| Record name | Liberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56119-16-5 | |

| Record name | Liberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIBERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W7FN2S6JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.